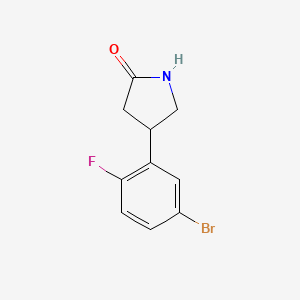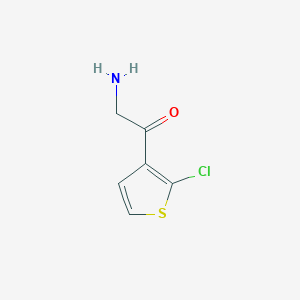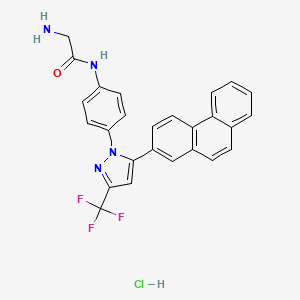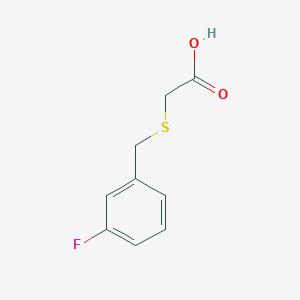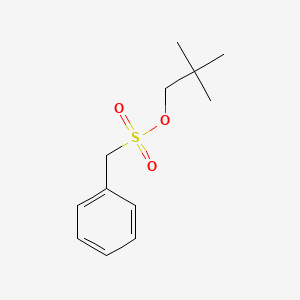
benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate is a complex organic compound that features a cyclopentane ring substituted with a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopentane ring with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques.
The next step involves the introduction of the Fmoc group, which is commonly used as a protecting group for amines in peptide synthesis. This can be done using Fmoc chloride in the presence of a base such as triethylamine. The benzyl group can be introduced through a benzylation reaction, typically using benzyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
Aplicaciones Científicas De Investigación
Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate depends on its specific application. In the context of peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The benzyl group can act as a protecting group for carboxylic acids or as a functional group that can be further modified.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentane-1-carboxylate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the Fmoc group.
Benzyl (1R,2S)-2-(acetylamino)cyclopentane-1-carboxylate: Similar structure but with an acetyl protecting group.
Uniqueness
The uniqueness of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate lies in the presence of the Fmoc group, which is particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions. This makes it a valuable compound in the synthesis of complex peptides and proteins.
Propiedades
Fórmula molecular |
C28H27NO4 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C28H27NO4/c30-27(32-17-19-9-2-1-3-10-19)24-15-8-16-26(24)29-28(31)33-18-25-22-13-6-4-11-20(22)21-12-5-7-14-23(21)25/h1-7,9-14,24-26H,8,15-18H2,(H,29,31)/t24-,26+/m1/s1 |
Clave InChI |
JPOKHMXDQCZEFQ-RSXGOPAZSA-N |
SMILES isomérico |
C1C[C@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
SMILES canónico |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






